2-(4-Propioloylpiperazin-1-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a prop-2-ynoyl group and an N-propylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.
Substitution with Prop-2-ynoyl Group: The piperazine ring is then substituted with a prop-2-ynoyl group using reagents such as prop-2-ynoyl chloride in the presence of a base like triethylamine.
Introduction of N-Propylacetamide Moiety: The final step involves the acylation of the substituted piperazine with propylacetamide using reagents like acetic anhydride or propionyl chloride.
Industrial Production Methods
In industrial settings, the production of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues: Studied for their antimicrobial properties.
Uniqueness
2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]-N-PROPYLACETAMIDE stands out due to its unique combination of a prop-2-ynoyl group and an N-propylacetamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-propyl-2-(4-prop-2-ynoylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H19N3O2/c1-3-5-13-11(16)10-14-6-8-15(9-7-14)12(17)4-2/h2H,3,5-10H2,1H3,(H,13,16) |
InChI Key |
DLPHHGHZVVJNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.